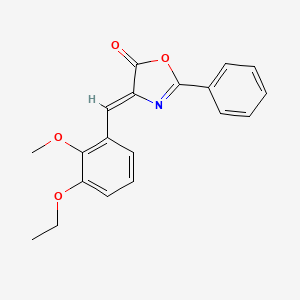
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as EMBO, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in tumor growth and viral replication. In vivo studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one reduces inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activity. However, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has not been extensively studied in humans, so its safety profile is not well-established.
Direcciones Futuras
There are several future directions for research on 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in drug development, particularly for the treatment of inflammatory diseases and cancer. Additionally, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one could be used as a building block for the synthesis of novel materials with unique properties.
Conclusion:
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic compound that has potential applications in various fields, including pharmacology, material science, and organic chemistry. Its synthesis method has been optimized to produce high yields of pure 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. Studies have shown that 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one exhibits anti-inflammatory, anti-tumor, and anti-viral properties, and it has been shown to inhibit the activity of certain enzymes and signaling pathways. 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments, but it also has some limitations. Future research on 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one could lead to the development of new drugs and materials with unique properties.
Métodos De Síntesis
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized by the reaction of salicylaldehyde, ethyl acetoacetate, and aniline in the presence of a catalyst. The resulting compound is then treated with acetic anhydride to yield 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one. This method has been optimized to produce high yields of pure 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one.
Aplicaciones Científicas De Investigación
4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including pharmacology, material science, and organic chemistry. In pharmacology, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In material science, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been used as a building block for the synthesis of novel materials. In organic chemistry, 4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has been used as a starting material for the synthesis of other compounds.
Propiedades
IUPAC Name |
(4Z)-4-[(3-ethoxy-2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-16-11-7-10-14(17(16)22-2)12-15-19(21)24-18(20-15)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPLYLBADMOGFK-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-ethoxy-2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)
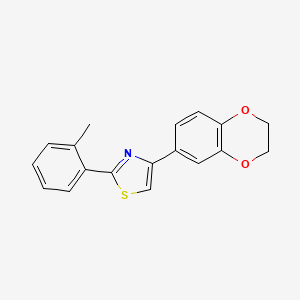
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
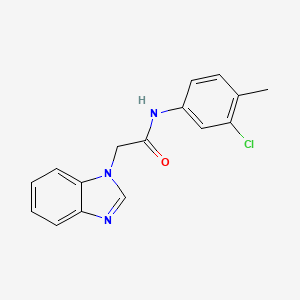
![1-(4-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796846.png)
![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)
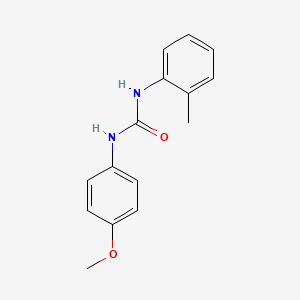

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B5796886.png)
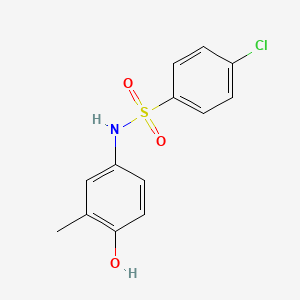
![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)